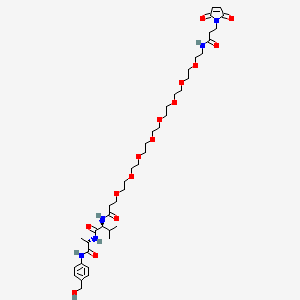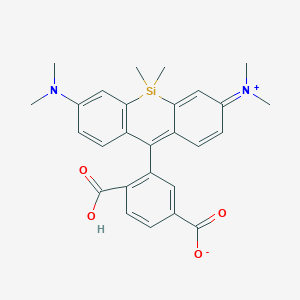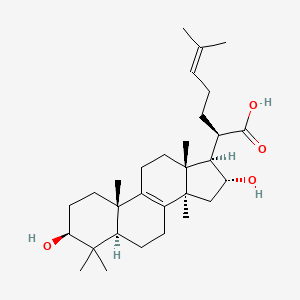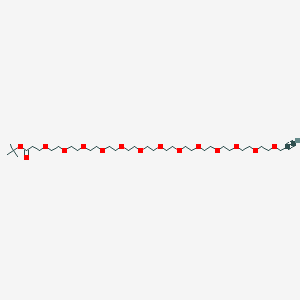![molecular formula C15H22N8O8S B11936830 5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)
5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gln-AMS involves multiple steps, starting with the preparation of the glutamine derivative. The key steps include:
Protection of the amino group: The amino group of glutamine is protected using a suitable protecting group.
Activation of the carboxyl group: The carboxyl group is activated using reagents like carbodiimides.
Coupling with adenosine: The activated glutamine derivative is then coupled with adenosine to form Gln-AMS.
Industrial Production Methods
Industrial production of Gln-AMS follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings .
化学反应分析
Types of Reactions
Gln-AMS undergoes various chemical reactions, including:
Oxidation: Gln-AMS can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Gln-AMS into reduced forms.
Substitution: Substitution reactions can replace functional groups in Gln-AMS with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gln-AMS can produce oxidized glutaminyl-adenylate derivatives .
科学研究应用
Gln-AMS has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of aminoacyl-tRNA synthetases and their inhibitors.
Biology: Gln-AMS is employed in studies related to protein synthesis and enzyme inhibition.
Medicine: Research on Gln-AMS contributes to the development of new antibiotics and anti-cancer agents.
Industry: Gln-AMS is used in the production of bioactive compounds and as a research tool in pharmaceutical development
作用机制
Gln-AMS exerts its effects by inhibiting aminoacyl-tRNA synthetases. It binds to the A-domain within NRPS enzymes, preventing the formation of aminoacyl-tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular effects. The molecular targets include the active sites of aminoacyl-tRNA synthetases, and the pathways involved are related to protein synthesis and cellular metabolism .
相似化合物的比较
Similar Compounds
Gln-AMS TFA: A trifluoroacetic acid salt form of Gln-AMS with similar inhibitory properties.
Aminoacyl-tRNA synthetase inhibitors: Other inhibitors in this class include compounds like mupirocin and borrelidin.
Uniqueness
Gln-AMS is unique due to its specific binding to the A-domain within NRPS enzymes, making it a highly selective inhibitor. Its ability to disrupt protein synthesis at the aminoacylation step sets it apart from other inhibitors that target different stages of protein synthesis .
属性
分子式 |
C15H22N8O8S |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate |
InChI |
InChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1 |
InChI 键 |
KXWKSWRGZLZHEF-WERHYGNASA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)



![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)



![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
